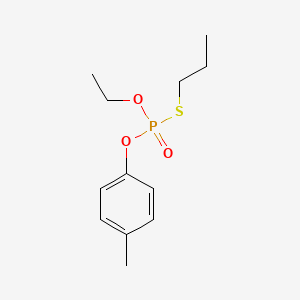
Phosphorothioic acid, O-ethyl O-(4-methylphenyl) S-propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene is an organic compound that features a benzene ring substituted with an ethoxy group, a propylsulfanylphosphoryl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene typically involves multiple steps, starting with the functionalization of the benzene ring. One common method is electrophilic aromatic substitution, where the benzene ring is first nitrated and then reduced to introduce the necessary functional groups . The ethoxy group can be introduced via an etherification reaction, while the propylsulfanylphosphoryl group can be added through a phosphorylation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, followed by purification steps such as distillation or recrystallization to obtain the desired product in high purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can be used to replace existing substituents with new ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways depend on the functional groups present and their ability to participate in chemical reactions. For example, the ethoxy group may enhance solubility, while the propylsulfanylphosphoryl group may interact with specific binding sites on proteins .
Comparación Con Compuestos Similares
Similar Compounds
1-Ethoxy-4-methylbenzene: Lacks the propylsulfanylphosphoryl group, making it less reactive in certain chemical reactions.
4-Methylbenzenesulfonic acid: Contains a sulfonic acid group instead of the propylsulfanylphosphoryl group, leading to different reactivity and applications.
Uniqueness
1-(Ethoxy-propylsulfanylphosphoryl)oxy-4-methylbenzene is unique due to the presence of the propylsulfanylphosphoryl group, which imparts specific chemical properties and reactivity that are not found in similar compounds. This makes it valuable for specialized applications in research and industry .
Propiedades
Número CAS |
38527-96-7 |
|---|---|
Fórmula molecular |
C12H19O3PS |
Peso molecular |
274.32 g/mol |
Nombre IUPAC |
1-[ethoxy(propylsulfanyl)phosphoryl]oxy-4-methylbenzene |
InChI |
InChI=1S/C12H19O3PS/c1-4-10-17-16(13,14-5-2)15-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Clave InChI |
OGSIZYMAFPTPTR-UHFFFAOYSA-N |
SMILES canónico |
CCCSP(=O)(OCC)OC1=CC=C(C=C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















